molecular formula C48H32N2O6 B3325303 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde CAS No. 2097132-15-3

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde

Cat. No.: B3325303
CAS No.: 2097132-15-3
M. Wt: 732.8 g/mol
InChI Key: ZIIHMUQSIMZVLA-UHFFFAOYSA-N
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Description

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde is a highly functionalized aromatic aldehyde derivative designed for constructing covalent organic frameworks (COFs). Its structure features a terephthalaldehyde core substituted with two symmetric branches, each containing formyl groups and anilino linkages. This compound is pivotal in synthesizing donor-acceptor (D-A) COFs, where it acts as an electron-rich donor unit. Its extended conjugation and multiple reactive aldehyde groups enable robust covalent linkages with electron-deficient acceptors, facilitating intramolecular resonance charge transfer (IRCT) and enhanced optoelectronic properties, such as electrochemiluminescence (ECL) .

Properties

IUPAC Name

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N2O6/c51-27-33-1-13-41(14-2-33)49(42-15-3-34(28-52)4-16-42)45-21-9-37(10-22-45)47-25-40(32-56)48(26-39(47)31-55)38-11-23-46(24-12-38)50(43-17-5-35(29-53)6-18-43)44-19-7-36(30-54)8-20-44/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHMUQSIMZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to further reactions to form the final product. One common synthetic route involves the reaction of terephthalaldehyde with aniline derivatives under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The anilino groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous aldehyde-based building blocks used in COFs. Below is a detailed analysis:

Structural and Functional Comparison

Compound Core Structure Symmetry Key Functional Groups Role in COFs ECL Efficiency (ΦECL)
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde (Target Compound) Terephthalaldehyde C2h Four formyl groups, anilino bridges Electron donor (D) Up to 63.7%
4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]-benzaldehyde (BCBA) Benzaldehyde C2v Three formyl groups, anilino bridges Electron donor (D) 63.7% (COFTBTN-BCBA)
2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TAPT) Triazine C3v Three formyl groups Electron donor (D) 32.1% (COFBAP-TBTN)
Tris(4-formylphenyl)amine (TFPA) Triphenylamine C3 Three formyl groups Electron donor (D) Moderate (~20–30%)
2,4,6-trimethylbenzene-1,3,5-tricarbonitrile (TBTN) Benzene-tricarbonitrile C3v Three nitrile groups Electron acceptor (A) N/A (Coreactant role)

Key Findings

Enhanced ECL Performance : The target compound outperforms TAPT and TFPA in ECL efficiency due to its extended conjugation and optimized IRCT. For instance, COFs integrating this compound (e.g., COFTBTN-BCBA) achieved ΦECL of 63.7% , nearly double that of TAPT-based COFs (32.1%) .

Role of Symmetry and Conjugation : The terephthalaldehyde core (C2h symmetry) enables planar, staggered D-A configurations, reducing band gaps and improving carrier mobility. In contrast, TAPT (C3v symmetry) forms less efficient charge-transfer networks .

Coreactant-Free ECL: Unlike early COFs (e.g., COF-1/COF-5), which rely on exogenous coreactants for luminescence, the target compound’s IRCT mechanism allows ECL activation with endogenous dissolved oxygen, enhancing biocompatibility for sensing applications .

Thermal and Stability Properties

While COF-1 and COF-5 (synthesized from phenyl diboronic acid and triphenylene derivatives) exhibit high thermal stability (500–600°C) and surface areas (711–1590 m²/g), they lack optoelectronic functionality . In contrast, the target compound prioritizes ECL efficiency over porosity, reflecting a shift toward application-specific COF design .

Research Implications

The compound’s superiority in ECL efficiency and IRCT-mediated mechanisms positions it as a benchmark for next-generation COFs in biosensing and light-emitting devices. Future studies could explore hybrid systems combining its optoelectronic prowess with the high porosity of traditional COFs.

Biological Activity

Overview

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde is a complex organic compound with the molecular formula C48H32N2O6 and a molar mass of 732.78 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that react under controlled conditions to yield the final product. One common synthetic route includes the reaction of terephthalaldehyde with various aniline derivatives, resulting in a compound that features multiple formyl groups capable of participating in various chemical reactions such as oxidation and reduction.

The biological activity of this compound can be attributed to its structural components. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the anilino groups may engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of related compounds can suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCC1806. The mechanism often involves modulation of key proteins involved in cancer progression, such as eEF2K, which regulates protein synthesis and energy homeostasis .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds derived from the same scaffold as this compound significantly inhibit cell migration and proliferation in aggressive cancer cell lines. For example, one study reported that a related compound reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Animal Models : In vivo studies using xenograft models showed that certain derivatives possess tumor-suppressive effects comparable to established chemotherapeutic agents like paclitaxel, with minimal toxicity observed in treated mice .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison can be made with structurally similar compounds:

Compound NameStructureNotable Biological Activity
Tris(4-formylphenyl)amineStructureAnticancer properties via apoptosis induction
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehydeStructureInhibits cell migration in breast cancer models

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or in-situ FTIR to detect aldehyde/amine consumption.
  • Optimize stoichiometry to avoid over-substitution or cross-linking .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm formyl proton signals (δ 9.8–10.2 ppm) and aromatic backbone connectivity. 15N^{15}\text{N}-NMR resolves amine/imine tautomerism in the anilino groups .
  • XRD Analysis : Single-crystal X-ray diffraction reveals planar geometry and π-stacking interactions, critical for assessing electronic delocalization .
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., [M+H]+^+ at m/z 619.73) and fragmentation pathways .

Validation : Cross-reference spectral data with DFT-simulated spectra to resolve ambiguities in substituent positioning .

Advanced: How does the compound’s electronic structure influence its utility in metal-organic frameworks (MOFs)?

Methodological Answer:
The compound’s conjugated formyl and anilino groups enable:

Coordination Sites : Formyl oxygens bind to transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) to construct MOFs with tunable pore sizes.

Charge Transport : Density functional theory (DFT) studies reveal extended π-conjugation enhances conductivity (bandgap ~2.1 eV) for electrochemical sensors .

Q. Experimental Design :

  • Synthesize MOFs via solvothermal methods (DMF, 120°C).
  • Characterize porosity via BET surface area analysis (>800 m2^2/g) and charge mobility via impedance spectroscopy .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times in cytotoxicity assays.

Solubility Artifacts : Use DMSO stock solutions ≤0.1% v/v to avoid membrane disruption .

Q. Analytical Workflow :

  • Perform dose-response curves (IC50_{50} values) with triplicate replicates.
  • Validate target engagement via SPR or ITC to confirm binding affinity (Kd_d < 10 µM) .

Advanced: What computational approaches predict the compound’s reactivity in catalytic applications?

Methodological Answer:

Reactivity Screening : Use Gaussian or ORCA for transition-state modeling of formyl group nucleophilic additions (e.g., aldol condensations).

Catalytic Cycles : Simulate Pd-catalyzed cross-coupling mechanisms using NBO analysis to identify rate-limiting steps .

Q. Validation :

  • Compare computed activation energies (ΔG^\ddagger) with experimental kinetic data (Arrhenius plots) .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). Formyl groups hydrolyze to carboxylic acids under alkaline conditions (pH >10) .
  • Thermal Stability : TGA-DSC shows decomposition onset at 280°C, with endothermic peaks correlating to aldehyde oxidation .

Mitigation : Store under inert gas (N2_2) at −20°C to prevent hydrolysis .

Advanced: How can the compound be integrated into optoelectronic device research?

Methodological Answer:

  • OLED Fabrication : Spin-coat thin films (≈100 nm) onto ITO substrates. Measure electroluminescence (λmax_{\text{max}} ~450 nm) and external quantum efficiency (>15%) .
  • Charge Transport : Use time-resolved microwave conductivity (TRMC) to assess hole mobility (~103^{-3} cm2^2/V·s) .

Challenges : Address aggregation-induced quenching via bulky substituent engineering .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde

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